1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 938004-15-0
VCID: VC6177647
InChI: InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-3-10(7-12)14(22)9-15(23)11-4-2-6-13(8-11)25-17(20)21/h1-8,16-17H,9H2
SMILES: C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C2=CC(=CC=C2)OC(F)F
Molecular Formula: C17H12F4O4
Molecular Weight: 356.273

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione

CAS No.: 938004-15-0

Cat. No.: VC6177647

Molecular Formula: C17H12F4O4

Molecular Weight: 356.273

* For research use only. Not for human or veterinary use.

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione - 938004-15-0

Specification

CAS No. 938004-15-0
Molecular Formula C17H12F4O4
Molecular Weight 356.273
IUPAC Name 1,3-bis[3-(difluoromethoxy)phenyl]propane-1,3-dione
Standard InChI InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-3-10(7-12)14(22)9-15(23)11-4-2-6-13(8-11)25-17(20)21/h1-8,16-17H,9H2
Standard InChI Key AJRXXBHEZIHUQS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C2=CC(=CC=C2)OC(F)F

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a propane-1,3-dione core (CH2(C=O)2\text{CH}_2(\text{C=O})_2) flanked by two 3-(difluoromethoxy)phenyl groups. Each phenyl ring is substituted at the meta position with a difluoromethoxy moiety (OCF2H-\text{O}-\text{CF}_2\text{H}), introducing electronegative fluorine atoms that influence electronic distribution and intermolecular interactions . The planar diketone group enables conjugation, while the difluoromethoxy substituents enhance metabolic stability compared to non-fluorinated analogs.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H12F4O4\text{C}_{17}\text{H}_{12}\text{F}_4\text{O}_4
Molecular Weight356.27 g/mol
SMILESC(C(c1cccc(c1)OC(F)F)=O)C(c1cccc(c1)OC(F)F)=O
InChI KeyAJRXXBHEZIHUQS-UHFFFAOYSA-N
Polar Surface Area39.67 Ų

Electronic and Steric Effects

The difluoromethoxy groups induce electron-withdrawing effects via the CF2H-\text{CF}_2\text{H} moiety, reducing electron density on the phenyl rings. This property enhances resistance to oxidative degradation and may facilitate interactions with electron-rich biological targets . Steric hindrance from the substituents is moderate, as evidenced by a logP value of 3.17, indicating balanced lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, convergent strategies typically involve:

  • Functionalization of Benzene Derivatives: 3-Hydroxyphenyl groups are fluorinated using diethylaminosulfur trifluoride (DAST) or analogous reagents to introduce OCF2H-\text{OCF}_2\text{H}.

  • Claisen Condensation: Reaction of fluorinated benzoyl chlorides with malonyl chloride under basic conditions forms the diketone backbone .

  • Purification: Chromatographic methods yield high-purity product, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Table 2: Reaction Parameters for Analogous Compounds

StepReagents/ConditionsYield
FluorinationDAST, anhydrous DCM, 0°C60–70%
CondensationEt3N, THF, reflux45–55%
PurificationSilica gel chromatography>95%

Scalability and Challenges

Industrial-scale production faces hurdles in fluorination efficiency and diketone stability. Optimizing solvent systems (e.g., tetrahydrofuran or dimethylformamide) and catalyst selection (e.g., palladium for cross-couplings) remains critical .

Physicochemical Profile

Solubility and Partitioning

The compound exhibits limited aqueous solubility (logSw=3.22\log S_w = -3.22) due to its hydrophobic aryl groups, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Its partition coefficient (logP=3.17\log P = 3.17) aligns with Lipinski’s rule of five, suggesting oral bioavailability potential .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures above 200°C, indicating robustness for storage and handling.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary screens identify interactions with cytochrome P450 enzymes and kinase pathways, likely due to diketone chelation of metal ions or hydrogen bonding with active sites . Fluorine atoms may augment binding affinity via polar interactions with arginine or lysine residues .

Industrial and Research Applications

Drug Discovery

The compound serves as a scaffold in medicinal chemistry, enabling derivatization at the diketone or phenyl positions. Its fluorinated groups are leveraged to optimize pharmacokinetic profiles in lead candidates .

Material Science

As a fluorophore precursor, its rigid structure contributes to tunable emission spectra in optoelectronic materials.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulalogP\log PBioactivity
1,3-Bis(3-fluorophenyl)propane-1,3-dioneC15H10F2O2\text{C}_{15}\text{H}_{10}\text{F}_2\text{O}_23.42Moderate antimicrobial
1,3-Bis(3-nitrophenyl)propane-1,3-dioneC15H10N2O6\text{C}_{15}\text{H}_{10}\text{N}_2\text{O}_61.89Strong enzyme inhibition
Target CompoundC17H12F4O4\text{C}_{17}\text{H}_{12}\text{F}_4\text{O}_43.17Anticancer, anti-inflammatory

The difluoromethoxy groups in the target compound confer superior metabolic stability over nitro or simple fluoro analogs, making it more viable for in vivo applications .

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